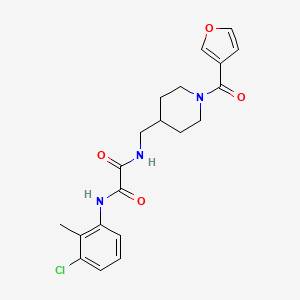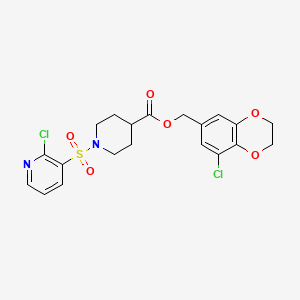
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a combination of benzodioxin, pyridine, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide. The piperidine ring can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group. The final step involves the coupling of the benzodioxin and piperidine moieties with the chloropyridine sulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the chloropyridine moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while nucleophilic substitution of the chloropyridine moiety can introduce various functional groups such as amines or ethers.
科学研究应用
Chemistry
In chemistry, (5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in the investigation of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of (5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes or receptors, modulating their activity. The chloropyridine and piperidine moieties can enhance binding affinity and selectivity for these targets. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate: shares similarities with other benzodioxin derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
属性
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O6S/c21-15-10-13(11-16-18(15)29-9-8-28-16)12-30-20(25)14-3-6-24(7-4-14)31(26,27)17-2-1-5-23-19(17)22/h1-2,5,10-11,14H,3-4,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYDGMVEIYOIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC3=C(C(=C2)Cl)OCCO3)S(=O)(=O)C4=C(N=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)
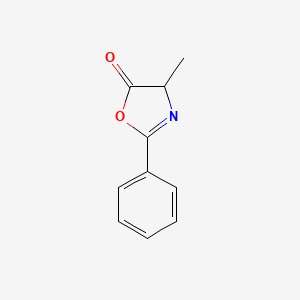
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)
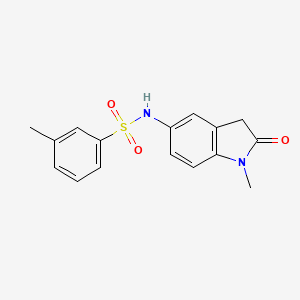
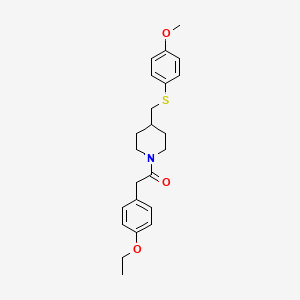
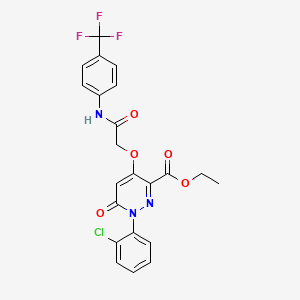
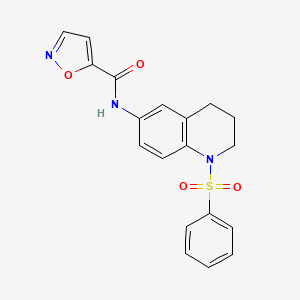
![4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2389985.png)
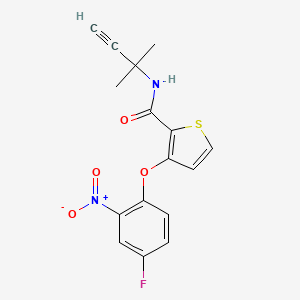
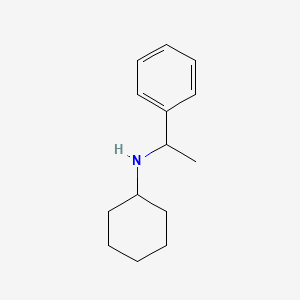
![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)

